molecular formula C10H16N4O3 B14110926 3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide

3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide

Cat. No.: B14110926
M. Wt: 240.26 g/mol
InChI Key: WQHODNVDZAWSOO-UHFFFAOYSA-N
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Description

3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a propanamide backbone, and a pyrimidine ring with dimethyl substitutions, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide typically involves the reaction of 1,3-dimethyl-2,6-dioxopyrimidine with an appropriate amine and a propanamide derivative. One common method includes the use of methyl cyanoacetate and various substituted aryl or heteryl amines under solvent-free conditions at room temperature or with heating . The reaction can be catalyzed by bases such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds.

Scientific Research Applications

3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and can be used in studies related to metabolic pathways and cellular processes.

    Medicine: Some derivatives of this compound exhibit pharmacological activities, making them candidates for drug development and therapeutic applications.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-aminouracil: A pyrimidine derivative with similar structural features but different functional groups.

    1,3-dimethylpyrazole: Another heterocyclic compound with a similar backbone but different ring structure.

    N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A related compound with a formamide group instead of a propanamide group.

Uniqueness

3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide

InChI

InChI=1S/C10H16N4O3/c1-13-7(6-12-8(15)3-4-11)5-9(16)14(2)10(13)17/h5H,3-4,6,11H2,1-2H3,(H,12,15)

InChI Key

WQHODNVDZAWSOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CNC(=O)CCN

Origin of Product

United States

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